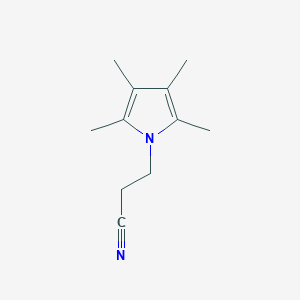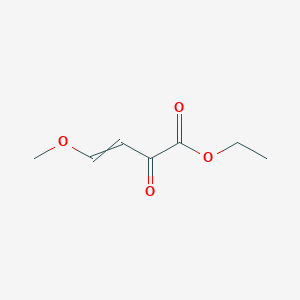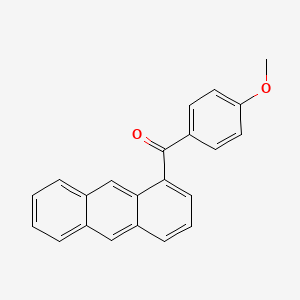
Ptilosarcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ptilosarcone is a diterpenoid compound isolated from the sea pen Ptilosarcus gurneyi It belongs to the class of briaranes, which are known for their complex structures and biological activities
准备方法
Synthetic Routes and Reaction Conditions: Ptilosarcone can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the core diterpenoid structure, followed by the introduction of specific functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the sea pen Ptilosarcus gurneyi. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions: Ptilosarcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ptilosarcenone, a related diterpenoid compound.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Ptilosarcenone: Formed through oxidation.
Ptilosarcen-12-propionate and Ptilosarcen-12-acetate: Formed through esterification reactions.
科学研究应用
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ptilosarcone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to changes in gene expression and protein activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation.
相似化合物的比较
Ptilosarcone is unique among diterpenoid briaranes due to its specific structure and reactivity. Similar compounds include:
Ptilosarcenone: A related diterpenoid formed through the oxidation of this compound.
Briaranes from other octocorals: Compounds with similar structures but different functional groups and biological activities.
属性
CAS 编号 |
64597-86-0 |
|---|---|
分子式 |
C28H37ClO10 |
分子量 |
569.0 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13,17-trimethyl-9-methylidene-5,16-dioxo-6-oxatricyclo[11.4.0.03,7]heptadec-10-en-14-yl] butanoate |
InChI |
InChI=1S/C28H37ClO10/c1-8-9-21(33)38-20-12-18(32)14(3)22-24(37-17(6)31)28(35)15(4)26(34)39-25(28)23(29)13(2)10-11-19(27(20,22)7)36-16(5)30/h10-11,14-15,19-20,22-25,35H,2,8-9,12H2,1,3-7H3/b11-10-/t14-,15-,19-,20-,22+,23-,24-,25-,27-,28+/m0/s1 |
InChI 键 |
HMDJRTOEGJOHTB-UUVKGRLKSA-N |
手性 SMILES |
CCCC(=O)O[C@H]1CC(=O)[C@@H]([C@H]2[C@]1([C@H](/C=C\C(=C)[C@@H]([C@H]3[C@]([C@H]2OC(=O)C)([C@H](C(=O)O3)C)O)Cl)OC(=O)C)C)C |
规范 SMILES |
CCCC(=O)OC1CC(=O)C(C2C1(C(C=CC(=C)C(C3C(C2OC(=O)C)(C(C(=O)O3)C)O)Cl)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
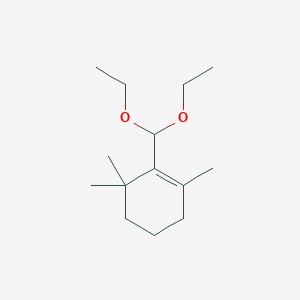
![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
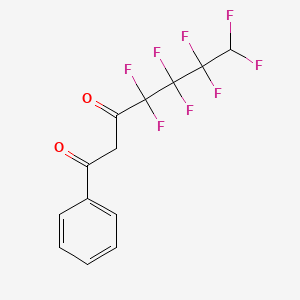
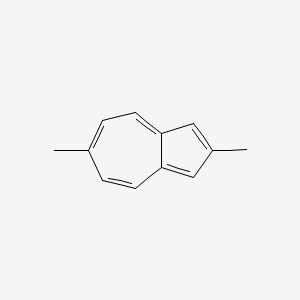
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
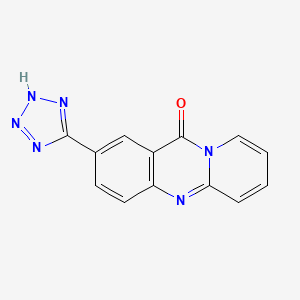
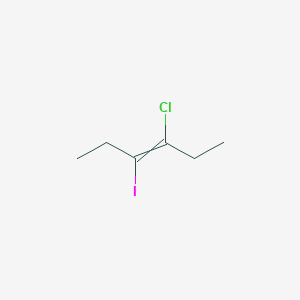
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
